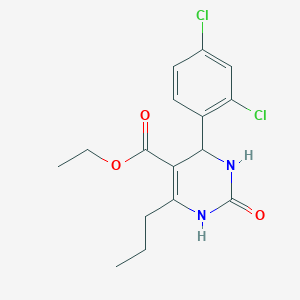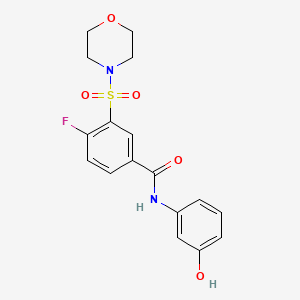
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the scientific community in recent years. This compound is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the inhibition of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, which is a member of the BET family of proteins. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate recognizes and binds to acetylated lysine residues on histones, which leads to the activation of gene transcription. By inhibiting 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate disrupts the expression of genes that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in lab experiments include its high potency and selectivity for 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibition. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research on 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate include the development of more potent and selective 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibitors. In addition, the therapeutic potential of this compound for the treatment of various diseases, including cancer and autoimmune disorders, needs to be further explored. The use of this compound in combination with other drugs or therapies also needs to be investigated to determine its potential synergistic effects. Finally, the development of new formulations or delivery systems to improve the solubility and bioavailability of this compound is also a promising area of research.
Méthodes De Synthèse
The synthesis of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 4-(trifluoromethyl)phenol, which is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form 4-(4-biphenylyloxy)phenol. This intermediate is then subjected to a series of reactions, including acetylation and cyclization, to form the final product.
Applications De Recherche Scientifique
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate), which plays a crucial role in the regulation of gene expression. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is overexpressed in various cancers, and its inhibition has been shown to induce cell death and inhibit tumor growth. In addition to its anti-cancer properties, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory and immunomodulatory effects.
Propriétés
IUPAC Name |
[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3O5/c1-14(28)30-18-11-12-19-20(13-18)32-23(24(25,26)27)22(21(19)29)31-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCGFUZYXIZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)

![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)